molecular formula C19H24N4O3 B2422565 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide CAS No. 1396809-58-7

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B2422565
CAS No.: 1396809-58-7
M. Wt: 356.426
InChI Key: ZVZJRAWQUMNEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Chemistry Applications : This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have applications as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, it is a key intermediate in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, which are synthesized using efficient methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

  • Biological Activity : Compounds derived from 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide have shown significant biological activities. For example, some derivatives have been evaluated as potential antipsychotic agents, showing binding affinity to dopamine and serotonin receptors and in vivo activity in antagonizing apomorphine-induced responses in mice (Norman, Navas, Thompson, & Rigdon, 1996). Also, certain derivatives have been identified as potent and selective inhibitors of the norepinephrine transporter, displaying efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

  • Pharmacological Research : In pharmacological research, derivatives of this compound have been explored for their potential in treating various conditions. For instance, benzimidazole derivatives as orally active renin inhibitors have been synthesized for improving pharmacokinetic profiles while maintaining renin inhibitory activity (Tokuhara et al., 2018). Additionally, some derivatives are being explored as potential PET agents for imaging of enzymes in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi, with some showing higher potency than standard drugs (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Properties

IUPAC Name

4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-2-3-10-26-17-6-4-15(5-7-17)18(24)22-16-13-20-19(21-14-16)23-8-11-25-12-9-23/h4-7,13-14H,2-3,8-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZJRAWQUMNEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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